molecular formula C19H21N3O3 B5577317 1-(4-methoxyphenyl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone

1-(4-methoxyphenyl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone

Cat. No.: B5577317
M. Wt: 339.4 g/mol
InChI Key: UONUVQGOGQEDGA-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a methoxyphenyl group, a pyridine ring, and a piperazine moiety

Scientific Research Applications

1-(4-methoxyphenyl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone has several scientific research applications:

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with piperazine to form an intermediate, which is then reacted with pyridine-3-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

1-(4-methoxyphenyl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 1-(4-methoxyphenyl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone include other piperazine derivatives and pyridine-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, olaparib, a poly ADP ribose polymerase (PARP) inhibitor, has a similar piperazine moiety but is used primarily in cancer treatment .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-6-4-15(5-7-17)18(23)14-21-9-11-22(12-10-21)19(24)16-3-2-8-20-13-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONUVQGOGQEDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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